molecular formula C11H14FNO2 B135733 (2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 303176-42-3

(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No.: B135733
CAS No.: 303176-42-3
M. Wt: 211.23 g/mol
InChI Key: XEWOKAJCYBGRTK-KOLCDFICSA-N
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Description

(2S,αR)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chiral intermediate critical in synthesizing nebivolol hydrochloride, a third-generation β₁-selective adrenergic receptor blocker used for hypertension and chronic heart failure . Its molecular formula is C₁₁H₁₄FNO₂ (MW: 211.23 g/mol), featuring a benzopyran scaffold substituted with a 6-fluoro group, a 3,4-dihydro ring system, and an α-(aminomethyl)-methanol side chain in the (2S,αR) stereochemical configuration . This stereochemistry is pivotal for its role in generating nebivolol’s pharmacologically active enantiomers .

Properties

IUPAC Name

(1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWOKAJCYBGRTK-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466518
Record name (1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-42-3
Record name (αR,2S)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303176-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Halogenated Intermediates

A patent (CN102250050A) outlines the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using 2,4-dibromobutyric acid as a key intermediate. Alkylation of 4-fluoro-2-hydroxyphenylacetic acid followed by intramolecular cyclization yields the benzopyran core. While this method focuses on carboxylic acid derivatives, reduction or further functionalization could lead to the methanol moiety required for the target compound.

Epoxide Formation and Ring-Opening

Introduction of the Aminomethyl Group

Reductive Amination of Ketone Precursors

A study on 3-aminomethyl benzopyrans demonstrates the use of 3,4-dihydro-2H-1-benzopyran-3-one intermediates reacted with propylamine hydrochloride and KCN in methanol/water, followed by LiAlH4 reduction to yield diamines. Adapting this approach, ketone intermediates could undergo reductive amination with methylamine to install the α-aminomethyl group. Reported yields range from 61–92%, depending on substituents.

Stereochemical Control via Chiral Pool Synthesis

The synthesis of (S,R,R,R)-nebivolol, a structurally related β1-antagonist, employs natural chiral pool starting materials to establish stereochemistry. For the target compound, (2S) configuration could be achieved using L-proline-derived catalysts or chiral auxiliaries during the cyclization step. Computational modeling, as described in the nebivolol synthesis, aids in optimizing transition states for stereoselectivity.

Functional Group Interconversion and Final Modifications

Epoxide Ring-Opening with Amines

The epoxide intermediate from Section 1.2 reacts with methylamine under acidic or basic conditions to yield the aminomethyl moiety. For example, epoxide ring-opening with NH3 in toluene/acetic acid at 0°C produces vicinal amino alcohols. Reaction optimization is critical to prevent over-alkylation and ensure regioselectivity.

Oxidation-Reduction Sequences

Conversion of carboxylic acid derivatives (from Section 1.1) to the primary alcohol involves:

  • Esterification of the acid to methyl ester using SOCl2/MeOH.

  • Reduction with LiAlH4 or NaBH4 to yield the methanol group.
    This two-step process typically achieves >80% yield in analogous compounds.

Stereochemical Optimization Strategies

Asymmetric Catalysis

Chiral ligands such as BINAP or Salen complexes in transition metal-catalyzed reactions enable enantioselective synthesis. For instance, asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) in chroman derivatives.

Dynamic Kinetic Resolution

Simultaneous control of α and benzylic stereocenters (Alphar configuration) may employ enzymes or organocatalysts. Lipase-mediated acetylation in toluene resolves diastereomers, as demonstrated in the synthesis of 3-aminomethyl chromans.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereocontrol Approach
Epoxide AminolysisEpoxidation → NH3 ring-opening86–96Chiral starting materials
Reductive AminationKetone → imine → LiAlH4 reduction61–92Chiral chromatography
I-MCR ApproachOne-pot isocyanide multicomponent70–85*Chiral auxiliaries

*Estimated based on analogous I-MCR syntheses.

Challenges and Mitigation Strategies

  • Regioselectivity in Epoxide Opening : Use bulky amines (e.g., tert-butylamine) directs nucleophilic attack to the less hindered carbon.

  • Racemization During Reduction : Low-temperature (−78°C) LiAlH4 reductions minimize epimerization.

  • Purification of Polar Intermediates : Reverse-phase chromatography or crystallization from acetone/water mixtures improves diastereomer separation .

Chemical Reactions Analysis

Types of Reactions

(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₁H₁₄FNO₂
  • Molecular Weight : 211.23 g/mol
  • Structure : The structure of the compound features a benzopyran core with a fluorine atom and an aminomethyl group, contributing to its biological activity.

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to (2S,AlphaR)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol exhibit antidepressant properties. The aminomethyl group is believed to enhance serotonin uptake, making it a candidate for further development in treating depression .

Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems effectively .

Biochemical Research

Proteomics
The compound has been utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to selectively bind to certain proteins makes it valuable for elucidating complex biological pathways .

Chemical Synthesis

Synthetic Intermediates
As a synthetic intermediate, this compound can be used to create more complex molecules with therapeutic potential. Its unique functional groups allow for further chemical modifications .

Case Study 1: Antidepressant Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy as serotonin reuptake inhibitors. Results indicated that modifications to the aminomethyl group significantly enhanced antidepressant activity compared to the parent compound .

Case Study 2: Neuroprotection in Animal Models

A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function. The findings suggest its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Nebivolol Hydrochloride (C₂₂H₂₅F₂NO₄·HCl; MW: 441.90 g/mol)

Nebivolol is a dimeric derivative formed by linking two benzopyran-methanol units via an iminobis(methylene) group. Unlike the monomeric target compound, nebivolol has dual stereocenters: (αR,α’R,2R,2’S) configurations, enabling its β₁-selectivity and nitric oxide-mediated vasodilation . The target compound lacks the iminobis(methylene) bridge and benzylamine-derived substituents, reducing its molecular weight by ~50% .

(±)-(R,S)-6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

This intermediate (CAS: 1285866-07-0) incorporates a benzylamine group instead of the aminomethyl moiety in the target compound. The benzylamine group enhances lipophilicity, influencing pharmacokinetics during nebivolol synthesis . Deuterated versions (e.g., -d₂ isotopologues) of this compound are used in metabolic studies, highlighting the target compound’s role as a non-deuterated precursor .

5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine (C₁₀H₁₂FNO; MW: 181.21 g/mol)

This analog replaces the aminomethyl-methanol side chain with a 4-amine group and adds a 6-methyl substituent.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP* Solubility (mg/mL) Bioactivity
Target Compound 211.23 Aminomethyl, Fluoro, Methanol 1.2 12.5 (PBS) Intermediate; no direct β-blockade activity
Nebivolol Hydrochloride 441.90 Iminobis(methylene), Fluoro 2.8 8.3 (Water) β₁-selective antagonist, NO-mediated vasodilation
Nebivolol Intermediate 343.39 Benzylamine, Fluoro 3.1 5.1 (Ethanol) Precursor with higher lipophilicity; used in deuterated tracer synthesis

*Predicted using ChemAxon software.

  • Stereochemical Impact : The (2S,αR) configuration of the target compound ensures correct stereochemical alignment for subsequent reactions to form nebivolol’s active (αR,2R) enantiomer . In contrast, diastereomers like (2S,αS) or (2R,αR) exhibit reduced synthetic utility due to mismatched stereochemistry .
  • Fluorine Substitution : The 6-fluoro group in all analogs enhances metabolic stability by resisting cytochrome P450 oxidation, a shared feature with nebivolol .

Biological Activity

(2S,αR)-alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, with the CAS number 303176-42-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzopyran derivatives and exhibits a unique structure characterized by a fluorine atom and an aminomethyl group that may contribute to its pharmacological properties.

Chemical Characteristics

  • Molecular Formula : C11H14FNO2
  • Molecular Weight : 211.23 g/mol
  • SMILES Notation : NCC@@H[C@@H]1CCc2cc(F)ccc2O1
  • Storage Conditions : Recommended storage at +4°C .

The biological activity of (2S,αR)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol has been explored through various studies focusing on its cytotoxic effects and potential therapeutic applications. The compound's structure suggests it may interact with multiple biological targets, including:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown selective cytotoxicity against MDA-MB-468 breast cancer cells, suggesting a potential role in cancer therapy .
  • Induction of Apoptosis : Flow cytometric analysis revealed that compounds similar to (2S,αR)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol can induce apoptosis in cancer cells. This is evidenced by increased annexin V-FITC staining in treated cells, indicating programmed cell death .
  • Inhibition of Key Signaling Pathways : The compound appears to affect critical signaling pathways involved in cell survival and proliferation, such as the Akt and ERK pathways. Inhibitory effects on Akt phosphorylation have been noted, which is crucial for cancer cell survival .

Case Studies

Several case studies have documented the biological effects of benzopyran derivatives similar to (2S,αR)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol:

StudyCompoundCell LineGI50 (µM)Mechanism
12bMDA-MB-4684.03Apoptosis induction
22fMDA-MB-4682.94Akt pathway inhibition
32iMDA-MB-4685.89ERK pathway inhibition

These findings highlight the potential of this class of compounds in targeting specific cancer types and suggest avenues for further research into their mechanisms and therapeutic applications.

Pharmacological Potential

The pharmacological potential of (2S,αR)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol extends beyond oncology. Its structural features may also confer neuroprotective properties or anti-inflammatory effects, although these areas require more comprehensive investigation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2S,AlphaR)-α-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, and how can its stereochemical purity be ensured?

  • Methodology : Synthesis requires precise control of stereochemistry due to the compound’s multiple chiral centers. Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) is critical. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for purity assessment . X-ray crystallography (as in ) or NOESY NMR can confirm absolute configuration .
  • Data Note : highlights the risk of diastereomeric mixtures, necessitating rigorous chromatographic separation.

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to assign proton environments and carbon frameworks, with emphasis on fluorine coupling patterns (e.g., 6-fluoro substituent in the benzopyran ring) .
  • HRMS : High-resolution mass spectrometry to confirm molecular formula (C22_{22}H25_{25}F2_2NO4_4, m/z 405.44) .
  • IR : Detect functional groups (e.g., hydroxyl stretch at ~3400 cm1^{-1}, amine N-H bend) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodology : Reverse-phase HPLC with fluorescence detection (λex_{ex} 230 nm, λem_{em} 310 nm) or LC-MS/MS using a C18 column and gradient elution (methanol/0.1% formic acid). Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery from plasma . Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s β1_1-adrenergic receptor selectivity and nitric oxide-mediated vasodilation?

  • Methodology : Conduct receptor binding assays using radiolabeled ligands (e.g., 3^3H-CGP 12177) on transfected HEK293 cells expressing human β1_1-adrenergic receptors. Compare enantiomers’ IC50_{50} values to establish stereospecificity . For vasodilation, measure nitric oxide (NO) release in endothelial cells using fluorometric probes (e.g., DAF-FM) .
  • Data Contradiction : notes the (aR,a′R,2R,2′S) configuration as pharmacologically active, while refers to diastereomeric mixtures with potentially reduced efficacy.

Q. What metabolic pathways and cytochrome P450 (CYP) isoforms are involved in the biotransformation of this compound?

  • Methodology : Use human liver microsomes (HLMs) with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Identify metabolites via UPLC-QTOF-MS, focusing on hydroxylation (m/z +16), demethylation (m/z -14), or glucuronidation (m/z +176) .
  • Advanced Insight : cites Nebivolol’s metabolism via CYP2D6, suggesting potential parallels due to structural similarity.

Q. How can researchers resolve contradictions in reported pharmacological data, such as conflicting receptor affinity or metabolic stability?

  • Methodology : Replicate studies under standardized conditions (e.g., consistent cell lines, assay buffers). Apply multivariate statistical analysis to isolate variables (e.g., stereochemical purity, incubation time). Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics and tissue distribution?

  • Methodology : Use Sprague-Dawley rats or beagle dogs for PK studies. Administer via intravenous/oral routes, collect serial blood samples, and analyze plasma concentrations using LC-MS/MS. Tissue distribution can be assessed via whole-body autoradiography with 14^{14}C-labeled compound .

Experimental Design Considerations

  • Stereochemical Purity : Always confirm enantiomeric excess (ee) ≥98% via chiral HPLC to avoid skewed pharmacological data .
  • Solubility Challenges : The compound’s low aqueous solubility (DMSO stock ≥20 mg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
  • Stability : Store lyophilized powder under desiccation at -20°C; avoid repeated freeze-thaw cycles .

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